Biochemical Selectivity: Idelalisib Exhibits 40- to 300-Fold Selectivity for p110δ Over Other Class I PI3K Isoforms
Idelalisib (CAL-101) demonstrates high isoform selectivity in cell-free enzymatic assays. The compound inhibits p110δ with an IC50 of 2.5 nM. In direct comparative measurements within the same assay system, idelalisib exhibited IC50 values of 820 nM for p110α, 565 nM for p110β, and 89 nM for p110γ . This represents a 40- to 300-fold greater selectivity for the delta isoform compared to the alpha, beta, and gamma isoforms of class I PI3K . Furthermore, when assessed against a broader panel of lipid and protein kinases, idelalisib displayed 400- to 4000-fold higher selectivity for p110δ compared to C2β, hVPS34, DNA-PK, and mTOR . In cell-based assays, the selectivity window for p110δ over other class I isoforms was even more pronounced, ranging from 240- to 2500-fold [1]. This high degree of isoform specificity distinguishes idelalisib from pan-PI3K inhibitors (e.g., copanlisib) and dual PI3Kγ/δ inhibitors (e.g., duvelisib), which exhibit broader inhibition profiles [2].
| Evidence Dimension | Biochemical IC50 for PI3K isoforms |
|---|---|
| Target Compound Data | p110δ IC50 = 2.5 nM; p110γ IC50 = 89 nM; p110β IC50 = 565 nM; p110α IC50 = 820 nM |
| Comparator Or Baseline | Same assay system: p110δ IC50 = 2.5 nM vs other class I isoforms |
| Quantified Difference | 40- to 300-fold selectivity for p110δ over p110α/β/γ; 400- to 4000-fold over C2β, hVPS34, DNA-PK, mTOR |
| Conditions | Cell-free enzymatic assay; recombinant PI3K isoforms |
Why This Matters
This quantitative selectivity profile is essential for researchers designing experiments to isolate PI3Kδ-specific signaling effects without confounding inhibition of other PI3K isoforms critical for normal cellular functions.
- [1] Chemical Probes Portal. Probe Idelalisib. The Chemical Probes Portal. View Source
- [2] van der Horst, D., et al. (2024). PI3K inhibitors in hematology: When one door closes… Clinical Cancer Research, 30(17):3667-3675. View Source
